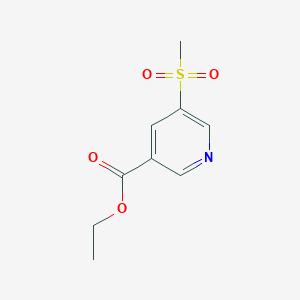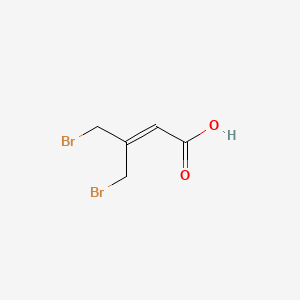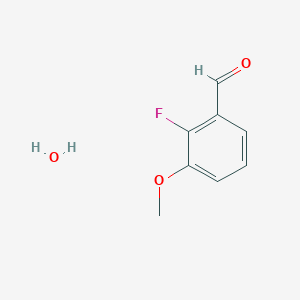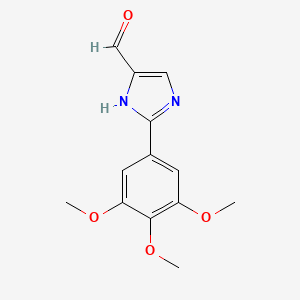
Ethyl 5-(methylsulfonyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(methylsulfonyl)nicotinate is an organic compound with the molecular formula C9H11NO4S It is a derivative of nicotinic acid, featuring an ethyl ester group and a methylsulfonyl substituent on the nicotinate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(methylsulfonyl)nicotinate typically involves the esterification of nicotinic acid followed by sulfonation. One common method includes:
Esterification: Nicotinic acid is reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl nicotinate.
Sulfonation: The ethyl nicotinate is then treated with methylsulfonyl chloride in the presence of a base such as pyridine to introduce the methylsulfonyl group at the 5-position of the nicotinate ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(methylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester or methylsulfonyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 5-(methylsulfonyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as nicotinic acid receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl nicotinate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
Nicotinic acid: The parent compound, which lacks both the ester and sulfonyl groups.
Uniqueness
Ethyl 5-(methylsulfonyl)nicotinate is unique due to the presence of both the ethyl ester and methylsulfonyl groups
Propriétés
Formule moléculaire |
C9H11NO4S |
|---|---|
Poids moléculaire |
229.26 g/mol |
Nom IUPAC |
ethyl 5-methylsulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-14-9(11)7-4-8(6-10-5-7)15(2,12)13/h4-6H,3H2,1-2H3 |
Clé InChI |
MKNOGWSOOKZQJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN=C1)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methylbenzo[b]thiophen-2-amine](/img/structure/B13677416.png)
![Ethyl 3H-Benzo[e]indazole-1-carboxylate](/img/structure/B13677423.png)
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)

![3-Chloro-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B13677441.png)
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)






